molecular formula C22H26N4O2 B6481411 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 887214-67-7

2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethoxyphenyl)acetamide

Katalognummer B6481411
CAS-Nummer: 887214-67-7
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: GWTQPIAKKUBPJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethoxyphenyl)acetamide” is a heterocyclic compound . Heterocyclic compounds are of great importance due to their broad range of chemical and biological properties . They are in clinical use to treat infectious diseases .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs were synthesized as selective GLS1 inhibitors . Another series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular formula of the compound is C19H22N8 . The compound has a molecular weight of 362.4 g/mol . The InChIKey of the compound is FGPZCXJCRTYUIC-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound might exhibit potent inhibitory activities against certain cancer cell lines . It might also have antibacterial and antifungal activity against clinical isolates of Gram-positive and Gram-negative bacteria .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 362.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . The compound has a Rotatable Bond Count of 3 . The Topological Polar Surface Area of the compound is 78.2 Ų .

Wissenschaftliche Forschungsanwendungen

Antihistaminic Properties

The compound’s structural resemblance to antihistamines suggests potential antihistaminic activity. Histamine plays a crucial role in allergic reactions, and antihistamines mitigate these effects. Further research could explore its efficacy in treating allergic conditions like rhinitis and urticaria .

Analgesic Potential

Given its benzodiazole and piperidine components, SR-01000914075-1 might possess analgesic properties. Investigating its impact on pain pathways and nociception could reveal valuable insights for pain management .

Antiviral Activity

Compounds with heterocyclic rings often exhibit antiviral effects. Researchers could explore SR-01000914075-1’s potential as an antiviral agent against specific viruses. Its unique structure may interfere with viral replication or entry mechanisms .

Anti-Inflammatory Effects

Imidazole derivatives frequently display anti-inflammatory properties. SR-01000914075-1’s amphoteric nature and heterocyclic core make it an intriguing candidate for modulating inflammatory pathways. Investigating its impact on cytokines, prostaglandins, and immune responses could yield promising results .

Antitumor Activity

The compound’s diverse functional groups suggest potential antitumor effects. Researchers could explore its impact on cancer cell lines, tumor growth, and apoptosis pathways. Its unique structure may interact with cellular targets involved in cancer progression .

Antiulcer Properties

Given the presence of an acetamide group, SR-01000914075-1 might exhibit antiulcer activity. Investigating its effects on gastric mucosa, acid secretion, and ulcer healing could provide valuable insights for gastrointestinal health .

Zukünftige Richtungen

The compound and its derivatives could be further explored for their potential therapeutic applications. More research is needed to fully understand the mechanism of action, safety profile, and potential uses of this compound .

Eigenschaften

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-2-28-18-9-7-17(8-10-18)23-21(27)15-26-13-11-16(12-14-26)22-24-19-5-3-4-6-20(19)25-22/h3-10,16H,2,11-15H2,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTQPIAKKUBPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-ethoxyphenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.